yopH protein, Yersinia

Anti-virulence drug discovery YopH inhibitor selectivity plague therapeutics

YopH (Yersinia outer protein H, CAS 123781-29-3) is a bacterial protein tyrosine phosphatase (PTP) and an essential virulence determinant across all three pathogenic Yersinia species—Y. pestis, Y.

Molecular Formula C11H11BrO3
Molecular Weight 0
CAS No. 123781-29-3
Cat. No. B1169028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameyopH protein, Yersinia
CAS123781-29-3
SynonymsyopH protein, Yersinia
Molecular FormulaC11H11BrO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YopH Protein Tyrosine Phosphatase from Yersinia (CAS 123781-29-3): A Validated Anti-Virulence Target for Selective Inhibitor Procurement


YopH (Yersinia outer protein H, CAS 123781-29-3) is a bacterial protein tyrosine phosphatase (PTP) and an essential virulence determinant across all three pathogenic Yersinia species—Y. pestis, Y. enterocolitica, and Y. pseudotuberculosis—that causes plague and gastrointestinal disease [1]. YopH is the most catalytically efficient enzyme in the PTP superfamily, with NMR and kinetic studies demonstrating that its WPD-loop motion and catalytic rate exceed those of the closest human homolog, PTP1B, by an order of magnitude [2]. Y. pestis strains lacking YopH are avirulent, validating YopH as a high-priority antibacterial drug target and a critical reagent for anti-virulence screening programs [3].

Why Pan-PTP Inhibitors Cannot Substitute for YopH-Selective Reagents in Virulence-Targeted Screening


The active sites of protein tyrosine phosphatases are highly conserved across bacterial and human orthologs, meaning that generic PTP inhibitors such as sodium orthovanadate or non-selective PTP1B tool compounds exhibit promiscuous inhibition across the entire PTP family [1]. YopH possesses a uniquely hyperactive catalytic machinery: its WPD-loop closes approximately 30 times faster than that of human PTP1B, and its kcat for phosphopeptide substrates (~700–1000 s⁻¹ at pH 6.6, 293 K) is roughly 20-fold higher than that of PTP1B (15–30 s⁻¹) [2]. Furthermore, YopH contains a second substrate-binding site and a putative allosteric site absent in human PTP1B, enabling inhibitor binding modes that are structurally inaccessible to mammalian phosphatases [3]. Consequently, substituting a generic phosphatase inhibitor for a YopH-selective probe in anti-virulence campaigns introduces substantial off-target liability and obscures target-specific pharmacological signals. Only compounds validated for YopH selectivity against a panel of mammalian PTPs can reliably dissect YopH-dependent virulence mechanisms from host phosphatase biology.

Quantitative Differentiation of YopH Inhibitors Against Closest Phosphatase Comparators


Aurintricarboxylic Acid (ATA) Achieves 5 nM Ki for YopH with 6–120-Fold Selectivity Over Mammalian PTPs

Aurintricarboxylic acid (ATA) is the most potent and specific YopH inhibitor identified to date. In a screen of 720 structurally diverse carboxylic acids, ATA exhibited a Ki of 5 nM for recombinant YopH [1]. Against a panel of mammalian PTPs—including PTP1B, HePTP, CD45, TCPTP, Cdc25A, and VHR—ATA displayed 6–120-fold selectivity in favor of YopH [1]. A 2024 chemrxiv study further resolved that at therapeutically relevant concentrations (10⁻¹¹–10⁻⁹ M), ATA specificity for YopH exceeds that for PTP1B by ~6-fold, HePTP by ~25-fold, CD45 by ~25-fold, TCPTP by ~40-fold, Cdc25A by ~100-fold, and VHR by ~120-fold [2]. In a cellular context, ATA blocked YopH-mediated suppression of T-cell receptor signaling in Jurkat cells, restoring ERK1/2 activity and IL-2 transcription [1].

Anti-virulence drug discovery YopH inhibitor selectivity plague therapeutics

p-Nitrocatechol Sulfate (pNCS) Delivers 13–60-Fold YopH Selectivity with a Co-Crystal Structure at 2.0 Å Resolution

p-Nitrocatechol sulfate (pNCS) was identified as a specific YopH small-molecule inhibitor with a Ki of 25 μM and 13–60-fold selectivity for YopH over a panel of mammalian PTPs [1]. The co-crystal structure of YopH in complex with pNCS was solved at 2.0 Å resolution, revealing a unique hydrogen-bonding network involving residues Arg-404, Glu-290, Asp-356, and a bound water molecule (WAT185) that is not conserved in mammalian PTP active sites [1]. This structural information enables structure-guided optimization toward higher potency and selectivity. Critically, the pNCS:YopH structure has been deposited in the PDB and serves as a validated template for fragment-based and computational inhibitor design campaigns [1].

Structure-based drug design YopH inhibitor co-crystal fragment-based screening

YopH Catalytic Rate Exceeds Human PTP1B by ~20-Fold, Enabling Functional Differentiation in Enzymatic Assays

Despite sharing nearly identical active-site architecture and a conserved chemical mechanism, YopH and human PTP1B display dramatically divergent catalytic rates. NMR relaxation dispersion experiments and kinetic burst measurements reveal that YopH cleaves phosphopeptide substrates with a kcleavage of 1400–2000 s⁻¹, compared to only 30–80 s⁻¹ for PTP1B—a difference of approximately 20–40-fold [1]. At pH 6.6 and 293 K, the temperature-adjusted kcat for phosphopeptide substrates is 700–1000 s⁻¹ for YopH versus 15–30 s⁻¹ for PTP1B [1]. This kinetic disparity is mechanistically traced to the WPD-loop closing rate: YopH's loop closes at ~400 s⁻¹ versus ~17 s⁻¹ for PTP1B [2]. The practical implication is that YopH enzyme preparations can be cleanly distinguished from contaminating or co-purified mammalian PTPs in biochemical assays by their characteristic substrate turnover rates.

Enzyme kinetics WPD-loop dynamics PTP catalytic efficiency

Oxidovanadium(IV) Complex 1 Inhibits YopH with IC50 = 60 nM and Displays 5.5–29-Fold Selectivity Over Human and Mycobacterial PTPs

Three oxidovanadium(IV) complexes were systematically profiled against recombinant YopH and a panel of representative PTPs, including human PTP1B, LYP, PTP-PEST, and Mycobacterium tuberculosis PtpA and PtpB [1]. The most potent complex (Complex 1) inhibited YopH with an IC50 of 0.06 ± 0.01 μM [1]. The selectivity index (SI = IC50,PTP / IC50,YopH) was 5.5 for human PTP1B (IC50 = 0.33 μM), 9.3 for M. tuberculosis PtpA (IC50 = 0.56 μM), and 28.8 for M. tuberculosis PtpB (IC50 = 1.73 μM) [1]. Molecular modeling indicated that the selectivity is reinforced by H-bond, cation–π, and π–π interactions specific to the YopH active-site architecture [1]. The less potent Complexes 2 and 3 showed IC50 values of 0.10 μM and 0.29 μM against YopH, respectively, with correspondingly attenuated selectivity indices, confirming a structure–activity relationship that can be exploited for further optimization [1].

Metallodrug inhibitors YopH phosphatase inhibition selectivity profiling

Oxime-Ligation Strategy Yields Nanomolar YopH Inhibitor (IC50 = 190 nM) with Validated Intracellular Target Engagement

Using a substrate-to-inhibitor conversion strategy based on KM optimization of nitrophenylphosphate substrates (KM = 80 μM) and oxime-based ligation, a potent YopH inhibitor was developed with an IC50 of 190 nM [1]. This compound was characterized as nonpromiscuous—demonstrating good selectivity against a panel of phosphatases—and, critically, achieved significant inhibition of intracellular Y. pestis replication at a non-cytotoxic concentration [1]. A co-crystal structure of the aminooxy-containing platform with YopH enabled the identification of a conserved water molecule exploited for furanyl-based oxime derivative design [1]. This work represents the first published example of substrate-activity screening applied to YopH inhibitor development and provides a generalizable workflow for PTP inhibitor discovery.

Fragment-based inhibitor design YopH intracellular inhibition Y. pestis replication assay

Comparative Computational Docking Reveals YopH Active-Site Features Distinct from SptP and PTP1B

A comparative molecular docking study systematically probed binding-site differences among the two bacterial virulence-factor PTPs (YopH from Yersinia and SptP from Salmonella) and human PTP1B [1]. Despite the highly conserved PTP active-site fold, molecular dynamics simulations incorporating ligand-induced conformational changes revealed distinct binding modes and binding affinity profiles that differentiate YopH from both SptP and PTP1B [1]. These computational findings provide a structural rationale for why inhibitors designed against human PTP1B do not automatically translate to YopH potency, and why YopH-selective inhibitor design must exploit non-conserved secondary binding pockets and WPD-loop dynamics [1]. The study established a computational framework for virtual screening of YopH-selective inhibitors that has subsequently been validated by multiple experimental screening campaigns [2].

Computational docking PTP inhibitor design YopH vs SptP selectivity

Procurement-Relevant Application Scenarios for YopH Protein Tyrosine Phosphatase and Its Selective Inhibitors


Anti-Virulence Drug Discovery for Category A Biothreat Pathogens (Yersinia pestis)

YopH is an essential virulence factor whose genetic deletion renders Y. pestis avirulent, making it a validated antibacterial target for biodefense [1]. Procurement of purified recombinant YopH protein, together with a selectivity-validated inhibitor such as ATA (Ki = 5 nM, 6–120-fold selectivity over mammalian PTPs), enables high-throughput screening campaigns aimed at identifying novel anti-plague agents that disarm the pathogen without applying selective pressure for antibiotic resistance [1]. The demonstrated ability of ATA to restore T-cell function in YopH-expressing Jurkat cells provides a cellular proof-of-concept model for hit validation [1].

Selectivity Counter-Screening Panels for PTP Inhibitor Development Programs

Because YopH's catalytic rate exceeds that of human PTP1B by approximately 20-fold (kcat 700–1000 s⁻¹ vs 15–30 s⁻¹), and its WPD-loop closes approximately 24-fold faster, YopH serves as a uniquely stringent counter-screening target in selectivity panels [2]. When procuring PTP inhibitors for therapeutic programs (e.g., PTP1B inhibitors for diabetes), inclusion of recombinant YopH in the selectivity panel exploits its hyperactive catalytic machinery to sensitively detect residual off-target PTP inhibition that slower human isoforms may mask. The oxidovanadium(IV) complexes demonstrate how quantitative selectivity indices (SI = 5.5–90.3 across PTP1B, LYP, PTP-PEST, PtpA, and PtpB) can benchmark inhibitor specificity [3].

Structure-Based Fragment Screening Using the pNCS:YopH Co-Crystal Template

The pNCS:YopH co-crystal structure at 2.0 Å resolution provides the only publicly available high-resolution structural template of YopH bound to a selectivity-validated small-molecule inhibitor [4]. This structure reveals a unique H-bonding network (Arg-404/Glu-290/Asp-356/WAT185) that rationalizes the 13–60-fold selectivity over mammalian PTPs and can guide fragment-based drug design [4]. Procurement of purified YopH protein for co-crystallography or surface plasmon resonance (SPR)-based fragment screening, referencing this structural template, accelerates the rational design of next-generation YopH-selective inhibitors [4].

Intracellular Target Engagement Assays for Translational Anti-Plague Research

The oxime-ligation-derived YopH inhibitor (IC50 = 190 nM) is the only published YopH inhibitor that has demonstrated significant inhibition of intracellular Y. pestis replication at a non-cytotoxic concentration [5]. This compound bridges the critical gap between biochemical IC50 determination and cellular antibacterial efficacy. Procurement of this inhibitor alongside recombinant YopH enzyme enables intracellular target-engagement studies in macrophage infection models, providing a translational validation pathway for YopH as a druggable anti-virulence target in Yersinia infections [5].

Quote Request

Request a Quote for yopH protein, Yersinia

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.